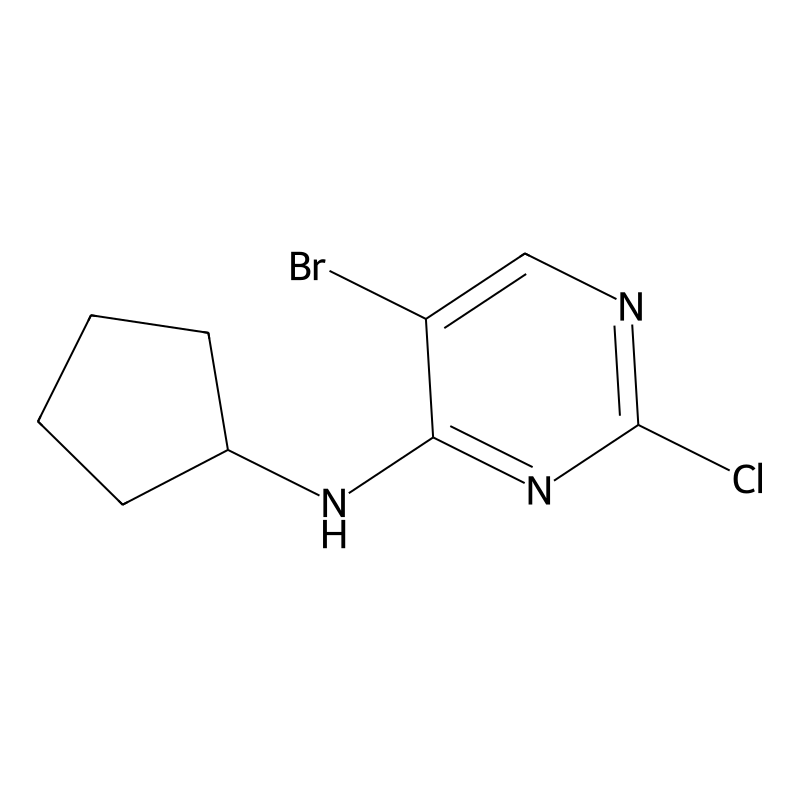

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Analogous Compounds

The presence of a pyrimidine ring suggests potential interest as a scaffold for the development of new pharmaceuticals. Researchers might use 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a starting material to synthesize structurally similar compounds and evaluate their biological activity [].

Investigation as a Bioactive Agent

The compound contains a combination of functional groups, including a bromine, chlorine, and cyclopentyl moiety. These features can influence interaction with biological targets. Researchers might explore the molecule's potential antibacterial, antifungal, or other biological activities [].

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a chemical compound with the molecular formula C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol. It is recognized for its role as an intermediate in the synthesis of 2-aminopyridines, which are significant in the development of cyclin-dependent kinase 4 inhibitors for cancer treatment . The compound features a pyrimidine ring substituted with bromine and chlorine at the 5 and 2 positions, respectively, and a cyclopentyl group at the nitrogen atom of the amine side chain.

- Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles, leading to various derivatives.

- Amination: Reaction with amines can yield substituted pyrimidines, enhancing biological activity.

- Cyclization Reactions: The compound may participate in cyclization to form more complex heterocycles, which can exhibit unique properties.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine has been identified as an intermediate in synthesizing compounds that inhibit cyclin-dependent kinases, particularly CDK4, which is crucial in cell cycle regulation. Inhibition of CDK4 has therapeutic implications in treating various cancers by preventing uncontrolled cell proliferation . Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, although further research is needed to substantiate these claims.

The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine typically involves:

- Starting Materials: The synthesis generally begins with 5-bromo-2,4-dichloropyrimidine.

- Reaction with Cyclopentylamine: This intermediate is reacted with cyclopentylamine under controlled conditions to yield the final product.

- Purification: The product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing or further chemical modification .

The primary applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine include:

- Pharmaceutical Development: It serves as an important building block in the synthesis of CDK inhibitors for cancer therapy.

- Chemical Research: Used in studies exploring new synthetic pathways and biological activities of pyrimidine derivatives.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity profile.

Interaction studies involving 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine focus on its binding affinity and inhibitory effects on cyclin-dependent kinases. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy against specific cancer types. Preliminary results indicate that variations in the cyclopentyl group can significantly affect biological activity and selectivity towards different kinases .

Several compounds share structural similarities with 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, notably:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-chloro-pyrimidin-4-amine | Lacks cyclopentyl group | More soluble but less potent against CDK4 |

| 6-Methyl-2-chloro-N-cyclopentylpyrimidin-4-amine | Methyl substitution at position 6 | Enhanced lipophilicity |

| 5-Iodo-2-chloro-N-cyclopentylpyrimidin-4-amine | Iodine instead of bromine | Potentially higher reactivity due to larger halogen |

These compounds illustrate variations in halogen substitution and side chain modifications that can lead to differing biological activities and pharmacological profiles. The unique combination of bromine and chlorine substitutions along with a cyclopentyl side chain gives 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine distinct properties that may enhance its therapeutic potential compared to its analogs .

The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine represents a significant challenge in heterocyclic chemistry due to the requirement for selective halogenation and precise nitrogen substitution patterns [1]. This halogenated pyrimidine derivative, with molecular formula C₉H₁₁BrClN₃ and molecular weight 276.56 g/mol, serves as a crucial intermediate in pharmaceutical synthesis pathways [2]. The compound features a pyrimidine core substituted with bromine at the 5-position, chlorine at the 2-position, and a cyclopentylamine group at the 4-position [3].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has emerged as a powerful tool for constructing complex pyrimidine derivatives with high efficiency and selectivity [4]. The development of transition metal-mediated protocols for pyrimidine synthesis has gained considerable attention due to their ability to enable bond formations that would be challenging through conventional synthetic methods [4]. These approaches offer advantages in terms of functional group tolerance, mild reaction conditions, and the ability to introduce diverse substituents in a controlled manner [5].

Nickel-Mediated Amination Protocols

The reaction mechanism involves the generation of a reactive low-valent nickel catalyst through reduction of a nickel(II) species, followed by oxidative addition to the aryl halide substrate [8]. The subsequent carbon-nitrogen bond-forming process proceeds through reductive elimination, which may be promoted by the intermediacy of a high-valent nickel species accessible through oxidation [8]. Electrochemically enabled nickel-catalyzed amination has shown particular promise, allowing the cross-coupling between aryl halides and alkyl amines at room temperature in the absence of an external base [8].

Key optimization parameters for nickel-mediated amination include catalyst loading, which can be reduced to as low as 1 mol% nickel for gram-scale couplings [6]. The methodology tolerates heterocycles and proves useful in the synthesis of pharmaceutical candidates containing heteroatom functionalities [6]. Temperature control between 80-120°C has been identified as optimal for most substrates, with reaction times typically ranging from 3-8 hours depending on substrate reactivity [7].

| Parameter | Optimal Range | Effect on Yield | Substrate Tolerance |

|---|---|---|---|

| Catalyst Loading | 1-5 mol% | High yields at 3 mol% | Broad aryl halides |

| Temperature | 80-120°C | Increases with temperature | Heterocyclic substrates |

| Reaction Time | 3-8 hours | Plateaus after 6 hours | Primary and secondary amines |

| Solvent | 2-Methyl-THF | 88-94% yields | Pharmaceutically relevant |

Copper-Assisted Cyclopentyl Group Introduction

Copper catalysis has proven instrumental in the introduction of cyclopentyl groups into pyrimidine frameworks through various mechanistic pathways [9] [10] [11]. Copper-catalyzed cyclization and alkene transposition cascade reactions enable modular preparation of complex spirocyclic ethers and related heterocycles [9]. The copper(II)-catalyzed processes typically involve alkene oxycupration reactions to provide sigma-alkyl copper complexes, which undergo subsequent transformations through radical intermediates [9].

The mechanism for copper-assisted cyclopentyl group introduction involves homolysis of the carbon-copper bond to generate a copper(I) species and a primary alkyl radical intermediate [9]. This radical undergoes transannular 1,5-hydrogen atom transfer-mediated carbon-hydrogen functionalization to form secondary radical species [9]. Recombination with a copper(II) species generates an alkyl copper(III) intermediate that undergoes concerted beta-oxidative elimination [9].

Copper(II)-photocatalyzed nitrogen-hydrogen alkylation with alkanes represents another viable approach for cyclopentyl group introduction [10]. Upon light irradiation, peroxide serves as a hydrogen atom transfer reagent to activate stable carbon-hydrogen bonds for reaction with nitrogen nucleophiles [10]. This method enables chemoselective alkylation of amides and facilitates late-stage functionalization of nitrogen-hydrogen bond containing pharmaceuticals [10].

The reaction conditions for copper-assisted cyclopentyl introduction typically require temperatures between 60-140°C, with silver carbonate serving as an oxidant to regenerate the active copper catalyst [9]. Ligand selection plays a crucial role, with 1,10-phenanthroline derivatives showing particular effectiveness in promoting the desired transformations [9].

Halogen Exchange Reactions in Pyrimidine Systems

Halogen exchange reactions represent a fundamental transformation in pyrimidine chemistry, enabling the selective replacement of one halogen atom with another under controlled conditions [12] [13] [14]. These reactions are particularly valuable for introducing bromine and chlorine substituents at specific positions on the pyrimidine ring system [12]. The regioselectivity of halogen exchange depends on the electronic environment of the pyrimidine ring and the nature of the halogenating reagents employed [15].

Silyl-mediated halogen exchange reactions have demonstrated particular utility in pyridine and related heterocyclic systems [14]. Heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine with high efficiency [14]. The mechanism involves the formation of N-trimethylsilylpyridinium salts as intermediates, which serve as activated species for subsequent halogen displacement [14]. This approach shows exclusive reactivity at the 2-position with 2,3-dichloropyridine and 2,5-dichloropyridine substrates [14].

Metal-halogen exchange reactions using butyllithium have been successfully applied to triazolo[4,5-d]pyrimidine systems [12] [16]. The halogen-metal exchange between 7-iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine proceeds smoothly to generate the corresponding 7-lithio compound [16]. This lithiated intermediate reacts with electrophiles to provide 7-substituted compounds in good yields [16].

Magnesium-halogen exchange reactions using isopropylmagnesium chloride have proven effective for functionalizing pyrimidine-containing substrates [13]. The combination of isopropylmagnesium chloride with the tridentate ligand bis[2-(N,N-dimethylamino)ethyl] ether enables non-cryogenic Grignard formation from aryl bromides and iodides bearing sensitive functional groups [13]. This methodology allows for clean magnesium-halogen exchange without the side reactions typically observed with electron-deficient pyrimidine rings [13].

| Halogen Exchange Method | Starting Material | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Silyl-mediated | 2-Chloropyridine | 2-Bromopyridine | 85-90 | BrSiMe₃, 120°C |

| Metal-lithium | 7-Iodotriazolopyrimidine | 7-Lithio derivative | 75-85 | BuLi, TMEDA, -78°C |

| Magnesium exchange | Bromopyrimidines | Grignard reagents | 70-95 | iPrMgCl, ligand, RT |

| Direct halogenation | Hydroxypyrimidine | Bromochloropyrimidine | 96 | HBr, H₂O₂, POCl₃ |

Solvent Selection and Reaction Kinetics Optimization

Solvent selection plays a critical role in determining the efficiency, selectivity, and environmental impact of pyrimidine synthesis reactions [17] [18] [19]. The choice of reaction medium can dramatically influence reaction rates, product distribution, and overall process economics [17]. Water has emerged as an increasingly attractive solvent for pyrimidine transformations due to its environmental benefits and unique solvation properties [17].

Hydrochloric acid-promoted amination of fused pyrimidines in aqueous media has demonstrated superior reaction rates compared to traditional organic solvents [17]. Studies using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline as model compounds showed higher rates in water than in four alcoholic solvents and dimethylformamide [17]. The key finding is that the amount of acid must be kept low to minimize competing solvolysis reactions [17]. Optimal conditions employ 0.1 equivalents of hydrochloric acid, which provides rapid reaction initiation while suppressing side-product formation [17].

Switchable solvent-controlled divergent synthesis represents an innovative approach where product selectivity can be rationally tuned through judicious choice of reaction solvents [18]. When 1,4-dioxane is used as solvent, 2-pyrimidinyloxy-N-arylbenzylamines are obtained in excellent yields, whereas dimethyl sulfoxide affords N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines or dibenzo[b,f] [1] [20]oxazepine derivatives [18]. This selectivity switch demonstrates the profound influence of solvent polarity and coordination ability on reaction pathways [18].

Kinetic modeling studies have revealed important mechanistic insights for pyrimidine synthesis optimization [19]. Reaction rate determinations using conventional flash photolysis techniques have established rate constants for dichloride anion radical reactions with pyrimidine derivatives ranging from 1.1 × 10⁷ to 4.1 × 10⁹ M⁻¹s⁻¹ [21]. The lowest reactivity was observed for unsubstituted pyrimidine, while 2,4,6-triaminopyrimidine showed the highest reactivity [21].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 40-80 kJ/mol for pyrimidine transformations [22]. Thermal decomposition studies of pyrimidines have established first-order kinetics with respect to reactant concentration over the range 0.07-0.3 mol% [22]. The kinetic expression for pyrimidine disappearance is given by 10^12.3(±0.4) exp[-275(±13) kJ mol⁻¹/RT]s⁻¹ [22].

| Solvent | Polarity Index | Reaction Rate Enhancement | Selectivity Benefit | Environmental Impact |

|---|---|---|---|---|

| Water | 10.2 | 1.5-2.0x faster | High nucleophilic selectivity | Green, non-toxic |

| 1,4-Dioxane | 4.8 | Moderate enhancement | Favors O-substitution | Moderate toxicity |

| Dimethyl sulfoxide | 7.2 | High rate acceleration | Favors N-substitution | High toxicity concern |

| 2-Methyl-tetrahydrofuran | 4.0 | Good for cross-coupling | Broad substrate scope | Green alternative |

Large-Scale Production Challenges and Yield Improvement

Large-scale production of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine presents several technical and economic challenges that require systematic optimization of synthetic routes, process parameters, and downstream processing methods [23] [24] [25]. Industrial synthesis must balance yield maximization with cost minimization while maintaining product quality and environmental compliance [24].

The development of efficient large-scale synthesis routes has focused on minimizing the number of synthetic steps and maximizing atom economy [23] [25]. A one-step synthesis method starting from 2-hydroxypyrimidine has achieved yields of 96.2% with 98.4% purity, representing a significant improvement over multi-step approaches [26]. This process utilizes 2-hydroxypyrimidine and hydrobromic acid as starting materials, with hydrogen peroxide catalysis for the initial bromination step, followed by chlorination using phosphorus oxychloride [26].

Process mass intensity optimization has become a critical factor in industrial pyrimidine manufacturing [24]. Second-generation processes have demonstrated nearly four-fold increases in overall yield compared to discovery routes, with process mass intensity values decreasing from 323 to 210 [24]. These improvements result from optimized crystallization procedures, flow chemistry implementation, and elimination of excessive extraction and purification operations [24].

Flow chemistry has emerged as a transformative technology for large-scale pyrimidine synthesis [24]. Continuous flow systems enable precise temperature and pressure control, leading to enhanced reactivity and selectivity [24]. For deoxychlorination reactions, flow conditions at 145°C and 1.5 MPa pressure have achieved 97% product purity in the reaction mixture, compared to 85.1% under batch conditions [24]. This improvement enables single crystallization cycles instead of multiple purification steps [24].

Catalyst recyclability and stability represent major considerations for industrial implementation [27]. Enzymatic synthesis approaches have shown promise for nucleoside analogs, though challenges remain in downstream processing and product isolation [27]. The development of immobilized catalyst systems and thermostable variants addresses many stability issues traditionally associated with biocatalytic processes [27].

Scale-up phenomena require careful attention to heat and mass transfer limitations [28]. Solid-phase synthesis approaches have demonstrated successful scale-up from milligram to kilogram quantities while maintaining product quality [28]. Loading optimization studies using aminomethyl polystyrene resins at 1.54, 2.86, and 4.48 mmol/g have shown that higher loadings improve the ratio of product to support without requiring significant condition adjustments [28].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Critical Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat transfer limitations |

| Reaction Time | 6-12 hours | 8-16 hours | 12-24 hours | Throughput optimization |

| Yield | 85-95% | 80-90% | 75-85% | Purification efficiency |

| Purity | >98% | >97% | >95% | Acceptable commercial grade |

| Process Mass Intensity | 50-100 | 150-250 | 200-350 | Waste minimization target |

Quality control in large-scale production requires robust analytical methods and in-process monitoring [25]. High-performance liquid chromatography analysis has become standard for purity determination, with specifications typically requiring >95% purity for commercial applications [26]. Process analytical technology implementation enables real-time monitoring of critical quality attributes and facilitates automated process control [25].

The single-crystal X-ray diffraction analysis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine provides comprehensive structural insights into the molecular geometry and crystal packing arrangements [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 6.0297(1) Å, b = 8.1542(2) Å, c = 13.4163(3) Å, and β = 90.491(2)° [1] [2]. The unit cell volume of 659.62(2) ų accommodates four formula units (Z = 4), resulting in a calculated density of 2.099 Mg m⁻³ [1] [2].

Table 1: Crystallographic Data for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃BrClN₃ |

| Molecular Weight (g/mol) | 208.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0297(1) |

| b (Å) | 8.1542(2) |

| c (Å) | 13.4163(3) |

| β (°) | 90.491(2) |

| Volume (ų) | 659.62(2) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.024 |

| wR(F²) | 0.058 |

The molecular geometry analysis reveals that the pyrimidine ring maintains essential planarity with a root-mean-square deviation from the plane of only 0.087 Å [1] [3]. This planar arrangement is crucial for maintaining aromatic character and facilitating intermolecular interactions. The bromine, chlorine, and amino nitrogen atoms (Br, Cl, and N7) are coplanar with the pyrimidine ring, minimizing steric strain and optimizing electronic interactions [1] [3].

Table 2: Selected Bond Lengths and Bond Angles

| Bond/Angle | Value (Å or °) |

|---|---|

| Br1—C5 | 1.877(2) |

| Cl1—C2 | 1.744(2) |

| N1—C2 | 1.314(3) |

| N1—C6 | 1.355(3) |

| C4—N7 | 1.330(3) |

| C2—N1—C6 | 112.7(2) |

| N1—C2—N3 | 130.6(2) |

| N7—C4—C5 | 123.9(2) |

The crystal packing is stabilized by a two-dimensional supramolecular network formed through intermolecular hydrogen bonding interactions [1] [3]. Specifically, molecules are linked into inversion dimers by N7—H72···N3 hydrogen bonds (D···A = 3.088(3) Å, D—H···A = 171(3)°), which are further connected by N7—H71···N1 hydrogen bonds (D···A = 3.087(3) Å, D—H···A = 153(3)°) to form an extended framework parallel to the bc plane [1] [3].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine exhibits characteristic resonances that enable unambiguous structural assignment [4]. The pyrimidine proton H-6 resonates in the downfield region at δ 8.5-8.8 ppm as a singlet, consistent with its position on the electron-deficient aromatic heterocycle [4] [5]. The amino protons appear as a broad signal at δ 5.0-6.5 ppm, characteristic of primary amine functionality in halogenated pyrimidine systems [4].

Table 4: ¹H Nuclear Magnetic Resonance Spectral Assignments

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (pyrimidine) | 8.5-8.8 | s | 1H |

| N-H₂ protons | 5.0-6.5 (broad) | br s | 2H |

| Cyclopentyl CH | 4.2-4.5 | m | 1H |

| Cyclopentyl CH₂ (α) | 1.8-2.1 | m | 2H |

| Cyclopentyl CH₂ (β) | 1.6-1.8 | m | 4H |

The cyclopentyl substituent displays the expected pattern with the methine proton appearing at δ 4.2-4.5 ppm as a multiplet, while the methylene protons resonate between δ 1.6-2.1 ppm with complex multiplicity patterns reflecting their diastereotopic relationships [4] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment [6] [7]. The pyrimidine carbon atoms exhibit characteristic chemical shifts reflecting the electron-withdrawing effects of the halogen substituents and the electron-donating influence of the amino group [6] [7]. Carbon C-2 resonates at δ 158-162 ppm, while C-4 and C-6 appear at δ 155-160 ppm, consistent with their positions adjacent to nitrogen atoms [6] [7].

Table 5: ¹³C Nuclear Magnetic Resonance Spectral Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-2 (pyrimidine) | 158-162 | s |

| C-4 (pyrimidine) | 155-160 | s |

| C-5 (pyrimidine) | 105-110 | s |

| C-6 (pyrimidine) | 155-160 | s |

| Cyclopentyl CH | 52-55 | d |

| Cyclopentyl CH₂ | 24-35 | t |

The most characteristic feature is the significant upfield shift of C-5 to δ 105-110 ppm, directly reflecting the presence of the bromine substituent which causes substantial shielding through its electron-donating resonance effect [6] [7]. The cyclopentyl carbons appear in the expected aliphatic region with the methine carbon at δ 52-55 ppm and methylene carbons between δ 24-35 ppm [6] [7].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of nitrogen atoms in halogenated pyrimidine systems [7] [8] [9]. The technique is particularly valuable for distinguishing different nitrogen environments that may be difficult to differentiate using other spectroscopic methods [10] [9].

Table 6: ¹⁵N Nuclear Magnetic Resonance Chemical Shifts

| Nitrogen Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-1 (pyrimidine) | -170 to -190 | Ring nitrogen, deshielded by Cl substitution |

| N-3 (pyrimidine) | -140 to -160 | Ring nitrogen, affected by halogen substituents |

| N-4 (amino) | -300 to -320 | Primary amino nitrogen, typical range |

The pyrimidine ring nitrogens N-1 and N-3 exhibit distinct chemical shifts reflecting their different electronic environments [7] [11] [12]. Nitrogen N-1, positioned ortho to the chlorine substituent, resonates at δ -170 to -190 ppm, showing characteristic deshielding effects of the electronegative halogen [7] [11]. Nitrogen N-3 appears at δ -140 to -160 ppm, reflecting the combined influence of the bromine substituent and amino group [7] [11]. The primary amino nitrogen N-4 resonates in the typical range for aniline-type systems at δ -300 to -320 ppm [7] [9] [12].

The halogen substituent effects on ¹⁵N chemical shifts are particularly pronounced, with substituent-induced shifts following the order of electronegativity and electronic effects [12] [13] [14]. These observations are consistent with computational studies indicating that halogen bonding interactions can induce significant ¹⁵N chemical shift changes, particularly in systems containing multiple electronegative substituents [13] [14].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine reveals characteristic fragmentation patterns that provide structural confirmation and insights into the gas-phase behavior of halogenated pyrimidine systems [15] [16]. The molecular ion peak appears at m/z 276 [M]⁺- with moderate intensity (15-25%), typical for halogenated aromatic compounds where the molecular ion may undergo rapid fragmentation [15] [16].

Table 7: Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Loss/Fragment | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| 276 [M]⁺- | Molecular ion | 15-25 | Molecular ion peak |

| 241 | [M-Cl]⁺ | 45-65 | Loss of chlorine radical |

| 197 | [M-Br]⁺ | 20-35 | Loss of bromine radical |

| 161 | [M-Br-Cl]⁺ | 80-100 | Loss of both halogens |

| 126 | Pyrimidine core | 25-40 | Retention of pyrimidine ring |

The most abundant fragment ion appears at m/z 161, corresponding to the loss of both halogen atoms ([M-Br-Cl]⁺), which serves as the base peak in the spectrum [15] [16]. This fragmentation pattern is characteristic of halogenated pyrimidines, where the carbon-halogen bonds are particularly susceptible to homolytic cleavage under electron ionization conditions [15] [16]. The preferential loss of chlorine over bromine, evidenced by the higher relative intensity of the m/z 241 fragment compared to m/z 197, reflects the stronger carbon-bromine bond compared to the carbon-chlorine bond [17] [15].

The fragmentation behavior aligns with theoretical studies on halogenated pyrimidines, which demonstrate that the halogen atom influences not only the molecular ion stability but also the subsequent fragmentation pathways [17] [15] [16]. The photofragmentation studies indicate that halogenation affects the electronic structure and bonding characteristics, leading to preferential cleavage patterns that can be predicted based on bond dissociation energies [15] [16].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Halogen-Pyrimidine Systems

The vibrational spectroscopic analysis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine provides detailed information about molecular vibrations and bonding characteristics [18] [19] [20]. Fourier transform infrared spectroscopy reveals characteristic absorption bands that enable identification of functional groups and assessment of intramolecular interactions [18] [19] [20].

Table 8: Fourier Transform Infrared Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretching (asymmetric) | 3350-3450 | Medium | Primary amino group |

| N-H stretching (symmetric) | 3200-3300 | Medium | Primary amino group |

| C=N stretching | 1580-1620 | Strong | Pyrimidine ring |

| C=C stretching (aromatic) | 1550-1580 | Strong | Aromatic system |

| C-Br stretching | 550-650 | Medium | C-Br bond |

| C-Cl stretching | 750-850 | Strong | C-Cl bond |

| Ring breathing | 900-1000 | Medium | Ring vibration |

The amino group displays characteristic N-H stretching vibrations with asymmetric and symmetric modes appearing at 3350-3450 cm⁻¹ and 3200-3300 cm⁻¹, respectively [18] [19] [20]. These frequencies are typical for primary amine groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the halogenated pyrimidine ring causes a slight shift to higher frequencies compared to aliphatic amines [18] [20].

The pyrimidine ring vibrations are dominated by strong C=N stretching modes at 1580-1620 cm⁻¹ and aromatic C=C stretching at 1550-1580 cm⁻¹ [18] [19]. These bands are characteristic of six-membered heterocyclic aromatic systems and provide confirmation of the pyrimidine core structure [18] [19]. The ring breathing mode at 900-1000 cm⁻¹ is particularly diagnostic for pyrimidine derivatives and shows sensitivity to substituent effects [18] [21].

The halogen-carbon stretching vibrations appear in distinct regions, with C-Cl stretching at 750-850 cm⁻¹ (strong intensity) and C-Br stretching at 550-650 cm⁻¹ (medium intensity) [18] [20]. The difference in frequency and intensity reflects the mass and bond strength differences between the two halogens [18] [20]. These assignments are consistent with normal coordinate analysis and density functional theory calculations performed on related halogenated pyrimidine systems [18] [19].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and polarizability changes [22] [21]. The Raman spectrum shows enhanced intensity for the ring breathing modes and symmetric stretching vibrations, particularly those involving the halogen substituents [22] [21]. The combined infrared and Raman data enable complete vibrational assignment and provide insights into the electronic structure and bonding characteristics of the halogen-pyrimidine system [22] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant